molecular formula C11H10N2O3 B3013191 Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2089257-85-0

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B3013191
CAS RN: 2089257-85-0
M. Wt: 218.212
InChI Key: RHUXYEOATGCHDV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound that serves as a precursor for the synthesis of various pyrrole derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a pyrrolopyridine core, a formyl group, and an ester functional group, which allows for further chemical modifications.

Synthesis Analysis

The synthesis of this compound derivatives typically involves condensation reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized by condensing ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Similarly, other derivatives are formed through reactions with various nucleophiles, such as benzohydrazide and thiocarbamoylhydrazine, to yield hydrazide-hydrazones .

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using spectroscopic methods like FT-IR, NMR, UV-Vis, and mass spectroscopy, complemented by quantum chemical calculations . These studies reveal the presence of intramolecular and intermolecular interactions, such as hydrogen bonding, which can lead to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of this compound derivatives is explored through various chemical reactions. The presence of the formyl group allows for nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The derivatives can also participate in cyclocondensation reactions to form more complex heterocyclic systems . Additionally, the interaction of these compounds with O- and N-nucleophiles has been studied, leading to the formation of different substituted pyridine and pyrrolopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is typically exothermic and spontaneous at room temperature . The vibrational analysis provides insights into the functional groups present and their interactions. The electron density distribution and molecular electrostatic potential surfaces are investigated to predict the sites and nature of interactions within the molecules . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are used to determine the reactive sites within the molecule .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, as part of the pyrrolopyridine class, is instrumental in the synthesis of antibacterial agents. One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related ethyl compounds, finding that one compound exhibited significant in vitro antibacterial activity (Toja et al., 1986).

Chemical Synthesis and Catalysis

This compound plays a key role in the synthesis of complex chemical structures. It acts as a 1,4-dipole synthon in [4 + 2] annulation processes, leading to the creation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Novel Heterocyclic Compound Formation

This compound is essential for synthesizing new heterocyclic compounds. A study achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups, showcasing its utility in creating new N-fused heterocycles (Ghaedi et al., 2015).

Photophysical Research

This compound has also been studied for its photophysical properties. In a research on novel 4-aza-indole derivatives, including a compound related to this compound, it was found to exhibit unique photophysical behaviors such as reverse solvatochromism, suggesting potential applications in fields like optoelectronics and bio-sensing (Bozkurt & Doğan, 2018).

Antioxidant Activity

In the realm of antioxidant research, derivatives of this compound have demonstrated notable antioxidant activities. Specifically, pyrrolyl selenolopyridine compounds, synthesized from related ethyl compounds, showed remarkable antioxidant activity, surpassing even ascorbic acid in some assays (Zaki et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-9-10(13-4-7)8(6-14)5-12-9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXYEOATGCHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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